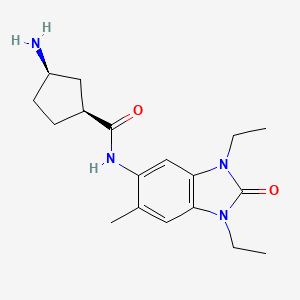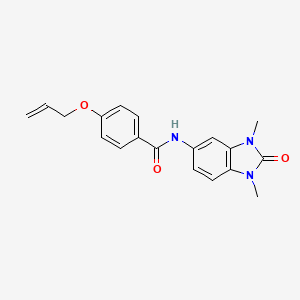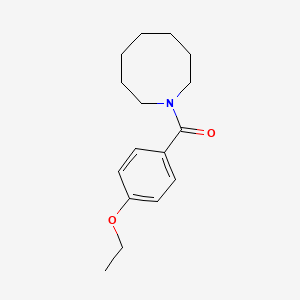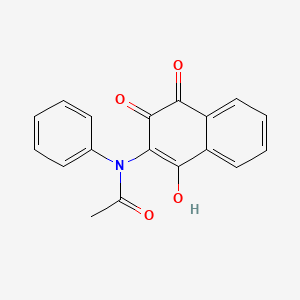![molecular formula C16H14N4O2S2 B5393924 4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5393924.png)
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has a unique structure that combines a pyrimidine ring with a thiophene moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetone, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: It is being studied for its potential use in treating infections and certain types of cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of this compound involves its ability to inhibit specific enzymes or pathways in biological systems. For example, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The molecular targets and pathways involved may vary depending on the specific application and organism being studied.
Comparación Con Compuestos Similares
Similar compounds to 4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide include other sulfonamides like sulfadiazine and sulfamethazine. These compounds share a similar sulfonamide group but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of a pyrimidine ring with a thiophene moiety, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-amino-N-[4-[(Z)-2-thiophen-2-ylethenyl]pyrimidin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c17-12-3-7-15(8-4-12)24(21,22)20-16-18-10-9-13(19-16)5-6-14-2-1-11-23-14/h1-11H,17H2,(H,18,19,20)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQASIYUMLVLPRX-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-{[4-(4-ethyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5393852.png)
![2-Thiophenecarboxamide, N-[2-(trifluoromethyl)phenyl]-](/img/structure/B5393857.png)
![N-cyclopropyl-2-[3-(1-naphthoyl)piperidin-1-yl]acetamide](/img/structure/B5393863.png)
![2-{4-[(allylamino)sulfonyl]phenoxy}-N-isopropylpropanamide](/img/structure/B5393864.png)

![N-[3-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B5393870.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5393901.png)
![{4-[(4-BROMOPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B5393908.png)
![methyl (Z)-2-[(4-methoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B5393911.png)


![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5393930.png)
![N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5393936.png)

